molecular formula C12H14BClN2O4S B13938547 (2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid

(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid

Cat. No.: B13938547
M. Wt: 328.6 g/mol
InChI Key: NICZITNJHTUQNJ-UHFFFAOYSA-N
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Description

(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid is an organic boronic acid compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a chlorinated benzothiazole ring, and a boronic acid functional group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole ring is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The chlorinated benzothiazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The Boc-protected amino group and chlorinated benzothiazole ring provide stability and reactivity, allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    (2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl)boronic acid: Similar structure but with a fluorine atom instead of chlorine.

    2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)boronic acid: Lacks the chlorinated benzothiazole ring.

    4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a phenyl ring instead of a benzothiazole ring.

Uniqueness

(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid is unique due to the combination of its Boc-protected amino group, chlorinated benzothiazole ring, and boronic acid functionality. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C12H14BClN2O4S

Molecular Weight

328.6 g/mol

IUPAC Name

[7-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid

InChI

InChI=1S/C12H14BClN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17)

InChI Key

NICZITNJHTUQNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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